molecular formula C21H17FO6 B6030870 methyl {7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B6030870
M. Wt: 384.4 g/mol
InChI Key: GLKXOBLAWHPBQC-UHFFFAOYSA-N
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Description

Methyl {7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a coumarin-derived compound featuring a 4-fluorophenyl group attached via a 2-oxoethoxy linker at the 7-position of the chromen-2-one core. The 3-position is substituted with a methyl acetate group. This article compares its synthesis, structural features, physicochemical properties, and bioactivity with structurally related analogs.

Properties

IUPAC Name

methyl 2-[7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FO6/c1-12-16-8-7-15(27-11-18(23)13-3-5-14(22)6-4-13)9-19(16)28-21(25)17(12)10-20(24)26-2/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKXOBLAWHPBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)F)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl {7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound belonging to the class of coumarin derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C22H19FNO5C_{22}H_{19}FNO_5, and it has a molecular weight of approximately 393.39 g/mol. The structure features a coumarin backbone substituted with a fluorophenyl group and an ethoxy ketone moiety, contributing to its biological properties.

PropertyValue
Molecular FormulaC22H19FNO5C_{22}H_{19}FNO_5
Molecular Weight393.39 g/mol
IUPAC NameThis compound
CAS NumberNot specified

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant properties. In vitro assays showed that the compound effectively scavenges free radicals, which can contribute to oxidative stress-related diseases. The antioxidant activity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays, showing a dose-dependent response.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). This suggests its potential use in treating inflammatory diseases.

Anticancer Potential

This compound has shown promise in anticancer studies. In cell line assays, it induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and modulation of the Bcl-2 family proteins, leading to programmed cell death.

Case Studies and Research Findings

  • In Vitro Studies : A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various coumarin derivatives, including this compound. The findings indicated IC50 values in the low micromolar range for several cancer cell lines, suggesting significant anticancer activity .
  • Mechanistic Insights : In another study focused on its anti-inflammatory properties, researchers utilized ELISA assays to quantify cytokine levels in treated macrophages. Results indicated a marked reduction in TNF-alpha production post-treatment with the compound .
  • Comparative Analysis : A comparative study involving structurally similar compounds highlighted that this compound exhibited superior antioxidant activity compared to other coumarins tested .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below highlights structural variations among analogs and their impact:

Compound Name (Example) Substituent at 7-Position Key Structural Features Yield (%) Melting Point (°C) Bioactivity (If Reported)
Target Compound 2-(4-Fluorophenyl)-2-oxoethoxy 4-Methyl, 3-acetate - - Not explicitly stated
EMAC10163g () 2-([1,1'-Biphenyl]-4-yl)-2-oxoethoxy Biphenyl group, 4,8-dimethyl 73.9 168–169 Tumor-related CA inhibition
EMAC10163h () 2-(2,4-Difluorophenyl)-2-oxoethoxy 2,4-Difluoro substitution 49.0 188–190 Tumor-related CA inhibition
EMAC10163i () 2-Phenyl-2-oxoethoxy Simple phenyl group 46.0 182–184 Tumor-related CA inhibition
EMAC10163c () 2-(4-Bromophenyl)-2-oxoethoxy Bromine substituent 46.1 - Tumor-related CA inhibition
Methyl 2-{7-[(3-Fluorophenyl)methoxy]...} () 3-Fluorobenzyloxy (no oxo group) Ether linkage instead of oxoethoxy - - Not reported

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., fluorine, bromine) enhance stability and enzyme-binding affinity, as seen in EMAC10163h (2,4-difluoro) and EMAC10163c (4-bromo) .

Physicochemical Properties

Melting Points and Stability

  • Analogs with halogen substituents (e.g., EMAC10163h: 188–190°C) exhibit higher melting points than non-halogenated derivatives (EMAC10163i: 182–184°C), likely due to increased intermolecular interactions .
  • The target compound’s 4-fluorophenyl group may confer intermediate melting points compared to bulkier biphenyl (EMAC10163g) or bromophenyl (EMAC10163c) derivatives.

Solubility and Lipophilicity

  • The acetate ester at the 3-position enhances solubility in polar solvents (e.g., MeOH, EtOAc) .

Enzyme Inhibition

  • EMAC10163 analogs inhibit tumor-associated carbonic anhydrases (CAs), with 2,4-difluoro (EMAC10163h) showing superior activity due to enhanced electron-withdrawing effects .
  • The target compound’s 4-fluorophenyl group may similarly modulate CA binding, though experimental data are needed.

Anti-Inflammatory and Anticancer Potential

  • A structurally related amide derivative (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide exhibits anti-inflammatory activity surpassing ibuprofen .

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